molecular formula C17H18ClN3O3 B2802993 2-(Benzyloxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034321-77-0

2-(Benzyloxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2802993
CAS No.: 2034321-77-0
M. Wt: 347.8
InChI Key: GROIKAGJGPHWPA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound designed for advanced pharmaceutical and biochemical research. Its molecular structure incorporates a chloropyrimidine scaffold linked to a pyrrolidine ring via an ether chain, a design feature common in compounds investigated for their potential biological activity . The chloropyrimidine moiety is a privileged structure in medicinal chemistry, often serving as a key pharmacophore in the development of enzyme inhibitors . Similarly, the pyrrolidine ring is a common feature in bioactive molecules, contributing to the three-dimensional structure and binding affinity of potential therapeutics. This combination of a heteroaryloxy group connected to a heterocyclyl system is a recognized structural motif in the design of compounds for probing biological pathways . As such, this chemical is a valuable building block for researchers in drug discovery, particularly for those exploring new ligands for enzymatic or receptor targets. It is supplied exclusively for laboratory research applications.

Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-phenylmethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-14-8-19-17(20-9-14)24-15-6-7-21(10-15)16(22)12-23-11-13-4-2-1-3-5-13/h1-5,8-9,15H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROIKAGJGPHWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Benzyloxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an agonist or antagonist for various receptors, potentially including those involved in metabolic regulation and neurotransmission.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit antifungal properties. A study highlighted the synthesis of related benzyloxyphenyl derivatives, which showed significant antifungal activity against various pathogenic fungi, suggesting a potential application in treating fungal infections .

Anticancer Properties

There is emerging evidence that compounds containing chloropyrimidine rings may possess anticancer properties. Studies have demonstrated that chloropyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigation into the specific effects of this compound on cancer cell lines is warranted.

Study 1: Antifungal Evaluation

A comparative study evaluated the antifungal efficacy of several benzyloxyphenyl derivatives against Candida species. The findings revealed that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to fluconazole, indicating their potential as effective antifungal agents .

Compound NameMIC (µg/mL)Comparison DrugMIC (µg/mL)
2-(Benzyloxy)-1-(3-chloro-pyrimidin-2-yloxy)pyrrolidine8Fluconazole16
1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone4Fluconazole16

Study 2: Receptor Interaction

Another study focused on the interaction of similar compounds with melanin-concentrating hormone receptor 1 (MCHr1). The findings suggested that these compounds could serve as high-affinity ligands, potentially influencing weight loss mechanisms through modulation of appetite .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural elements are compared below with analogs from the literature:

Compound Name Core Structure Key Substituents Molecular Formula (Calculated) Potential Applications
Target Compound Pyrrolidine Benzyloxy, 5-chloropyrimidin-2-yloxy C₁₇H₁₆ClN₃O₃ (MW: 369.78 g/mol) Not reported
3-(Benzyloxy)-1-(2-hydroxyethyl)pyridin-2(1H)-one Pyridinone Benzyloxy, 2-hydroxyethyl C₁₄H₁₅NO₂ (MW: 229.27 g/mol) Intermediate in organic synthesis
(S)-(2-(3,4-Dimethoxybenzyl)pyrrolidin-1-yl)(5-(3-methoxyphenyl)-2-methylthiazol-4-yl)methanone Pyrrolidine-Thiazole 3,4-Dimethoxybenzyl, thiazole, methoxyphenyl C₂₅H₂₈N₂O₄S (MW: 452.57 g/mol) Dual orexin receptor antagonist
2-(3-Methoxyphenyl)pyrrolidine Pyrrolidine 3-Methoxyphenyl C₁₁H₁₅NO (MW: 177.24 g/mol) Building block for drug design

Key Observations :

  • Pyrrolidine vs.
  • Halogenated vs. Methoxy Substituents : The 5-chloropyrimidin-2-yloxy group introduces electronegativity and lipophilicity, which could enhance membrane permeability compared to methoxy-substituted analogs (e.g., compounds in and ) .
  • Ethanone vs. Thiazole Moieties: The ethanone group in the target compound differs from the thiazole ring in ’s orexin antagonist, suggesting divergent biological targets. Thiazoles often engage in π-stacking interactions, whereas ethanone may participate in hydrogen bonding .

Q & A

Advanced Research Question

  • LC-MS/MS profiling identifies primary metabolites, such as oxidative products from cytochrome P450 enzymes .
  • Isotope labeling (e.g., ¹⁴C at the ethanone carbonyl) tracks metabolic fate .
  • Enzyme inhibition studies (e.g., CYP3A4/CYP2D6 inhibitors) clarify metabolic enzymes involved .
  • Computational tools (e.g., MetaSite) predict cleavage sites based on electron density and steric accessibility .

How does solvent polarity impact the compound’s stability during long-term storage?

Basic Research Question
Polar aprotic solvents (e.g., DMSO) stabilize the compound by reducing hydrolysis of the pyrrolidinyl-ether bond. Non-polar solvents (e.g., hexane) may induce crystallization but risk aggregation. Stability tests under varying humidity and temperature (4°C vs. -20°C) are essential .

What synthetic routes minimize byproduct formation during the coupling of the benzyloxy and pyrrolidinyl moieties?

Advanced Research Question
Stepwise coupling via Mitsunobu or Ullmann reactions minimizes dimerization. For example, using a Pd catalyst for aryl-ether coupling reduces side reactions . Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) prevent unwanted nucleophilic attacks .

How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Advanced Research Question

  • QSAR models correlate logP values with membrane permeability .
  • MD simulations predict solubility by analyzing hydration shells around the chloropyrimidine group .
  • ADMET predictors (e.g., SwissADME) optimize bioavailability by balancing molecular weight (<500 Da) and hydrogen bond donors (<5) .

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